3-[(4-Tert-butylphenyl)methyl]-1-[(4-methanesulfonamidophenyl)methyl]thiourea
Overview
Description
N-(4-tert-butylbenzyl)-N’-[4-(methylsulfonylamino)benzyl]thiourea , is a compound that acts as an antagonist of the transient receptor potential vanilloid 1 (TRPV1) receptor. This receptor is involved in the sensation of pain and heat, making KJM429 a compound of interest in pain management and sensory research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of KJM429 involves the reaction of N-(4-tert-butylbenzyl)thiourea with 4-(methylsulfonylamino)benzyl chloride . The reaction typically occurs under mild conditions, with the use of a base such as triethylamine to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
While specific industrial production methods for KJM429 are not widely documented, the synthesis generally follows the same principles as laboratory preparation, with scaling up of the reaction volumes and optimization of reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
KJM429 primarily undergoes substitution reactions due to the presence of reactive functional groups such as the thiourea and sulfonylamino groups. It can also participate in oxidation and reduction reactions under appropriate conditions .
Common Reagents and Conditions
Substitution Reactions: Common reagents include and like .
Oxidation Reactions: Reagents such as or can be used.
Reduction Reactions: Reagents like sodium borohydride or lithium aluminum hydride are typically employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with alkyl halides will yield alkylated derivatives of KJM429 .
Scientific Research Applications
KJM429 has a range of applications in scientific research, particularly in the fields of chemistry, biology, and medicine:
Chemistry: Used as a model compound to study the reactivity of thiourea derivatives.
Biology: Investigated for its role in modulating TRPV1 receptor activity, which is important in sensory perception.
Medicine: Explored as a potential therapeutic agent for pain management due to its antagonistic effects on the TRPV1 receptor
Mechanism of Action
KJM429 exerts its effects by competitively binding to the TRPV1 receptor, thereby blocking the action of agonists such as capsaicin, heat, and protons. This inhibition prevents the activation of the receptor, leading to a reduction in pain sensation and other sensory responses .
Comparison with Similar Compounds
Similar Compounds
JYL1421: Another TRPV1 antagonist with a similar structure but different substituents on the benzyl groups.
Capsazepine: A well-known TRPV1 antagonist with a different chemical structure but similar biological activity.
Uniqueness
KJM429 is unique in its specific binding affinity and competitive antagonism of the TRPV1 receptor. Unlike some other antagonists, KJM429 has been shown to have differential effects depending on the pH and temperature conditions, making it a valuable tool for studying the TRPV1 receptor under various physiological conditions .
Properties
Molecular Formula |
C20H27N3O2S2 |
---|---|
Molecular Weight |
405.6 g/mol |
IUPAC Name |
1-[(4-tert-butylphenyl)methyl]-3-[[4-(methanesulfonamido)phenyl]methyl]thiourea |
InChI |
InChI=1S/C20H27N3O2S2/c1-20(2,3)17-9-5-15(6-10-17)13-21-19(26)22-14-16-7-11-18(12-8-16)23-27(4,24)25/h5-12,23H,13-14H2,1-4H3,(H2,21,22,26) |
InChI Key |
LOMAEJPLJSUBML-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC=C(C=C1)CNC(=S)NCC2=CC=C(C=C2)NS(=O)(=O)C |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CNC(=S)NCC2=CC=C(C=C2)NS(=O)(=O)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
MK-0056; MK 0056; MK0056; KJM-429; KJM 429; KJM429 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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